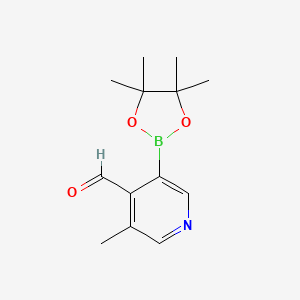
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a heterocyclic compound that features a pyridine ring substituted with a carboxaldehyde group, a methyl group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of the Suzuki-Miyaura reaction makes it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents like toluene.
Major Products
Oxidation: 4-Pyridinecarboxylic acid derivatives.
Reduction: 4-Pyridinemethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
科学的研究の応用
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has diverse applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to form stable complexes with various metal ions. The boronic ester moiety can coordinate with metals, facilitating catalytic processes. Additionally, the aldehyde group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the presence of both an aldehyde group and a boronic ester moiety. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C13H18BNO3 |
|---|---|
分子量 |
247.10 g/mol |
IUPAC名 |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H18BNO3/c1-9-6-15-7-11(10(9)8-16)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChIキー |
ZVUWIRTYIDJJOK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
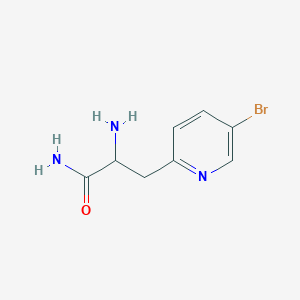

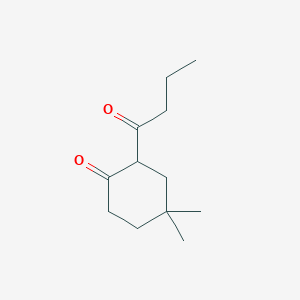
amine](/img/structure/B13072959.png)
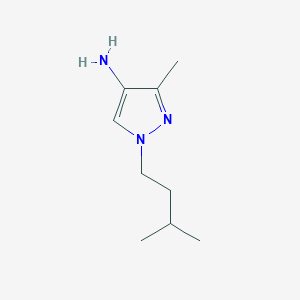
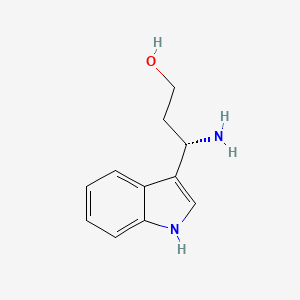
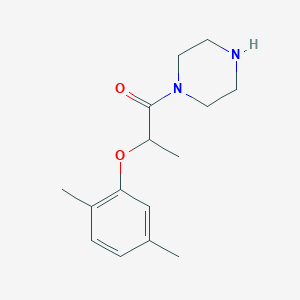
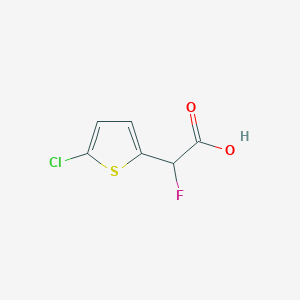
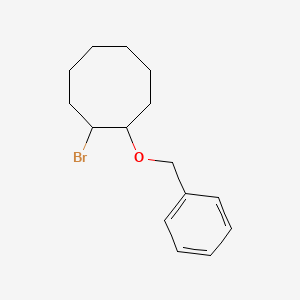
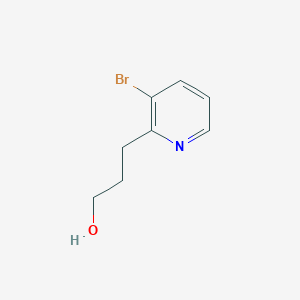

![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
